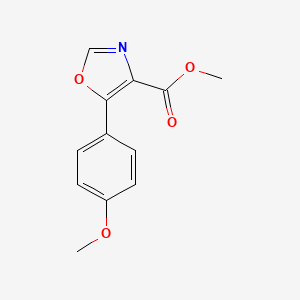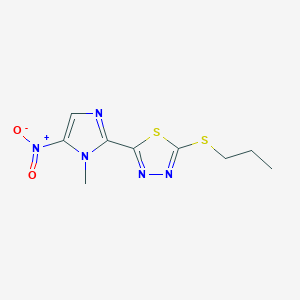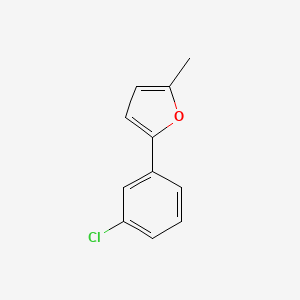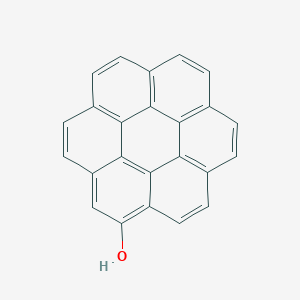
Coronen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coronen-1-OL is a polycyclic aromatic hydrocarbon with the molecular formula C24H12O It is a derivative of coronene, which consists of seven peri-fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coronen-1-OL typically involves the functionalization of coronene. One common method is the hydroxylation of coronene using oxidizing agents. The reaction conditions often include the use of strong acids or bases to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Coronen-1-OL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Coronen-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and nanomaterials.
Wirkmechanismus
The mechanism of action of Coronen-1-OL involves its interaction with various molecular targets and pathways. For example, it can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the derivatives of this compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coronene: The parent compound of Coronen-1-OL, consisting of seven peri-fused benzene rings.
Pyrene: Another polycyclic aromatic hydrocarbon with four fused benzene rings.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
This compound is unique due to its hydroxyl functional group, which imparts different chemical reactivity and potential biological activities compared to its parent compound, coronene, and other similar polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
117955-70-1 |
|---|---|
Molekularformel |
C24H12O |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
coronen-1-ol |
InChI |
InChI=1S/C24H12O/c25-18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11,25H |
InChI-Schlüssel |
HWJPAABZMXMCHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


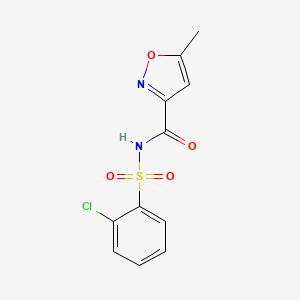

![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
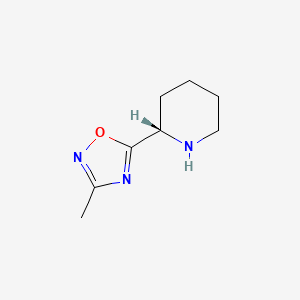

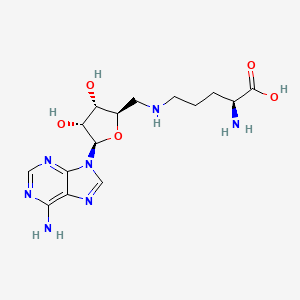
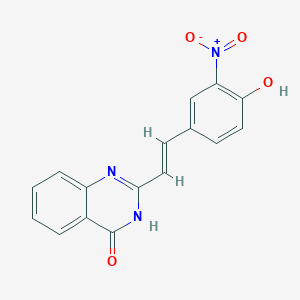
![1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one](/img/structure/B15214376.png)
![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
